2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide
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Overview
Description
2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core with multiple substituents, including fluorine-18, which is a radioactive isotope commonly used in positron emission tomography (PET) imaging.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the fluorine-18 isotope is a critical step, often achieved through nucleophilic substitution reactions using appropriate fluorinating agents under controlled conditions. The reaction conditions must be carefully optimized to ensure the incorporation of the radioactive isotope without degrading the compound.
Industrial Production Methods
Industrial production of this compound would require stringent control of reaction conditions, especially due to the presence of the radioactive fluorine-18. Large-scale synthesis would involve automated synthesis modules designed for radiochemistry, ensuring safety and reproducibility. The use of high-purity reagents and solvents is essential to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzamide core.
Reduction: This reaction can reduce specific substituents, potentially altering the compound’s properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the positions of the chlorine atoms and the fluorine-18 isotope.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution can be achieved using reagents like sodium fluoride (NaF) or potassium fluoride (KF) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the benzamide core, while substitution reactions can introduce different functional groups in place of the chlorine atoms or the fluorine-18 isotope.
Scientific Research Applications
2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studying biological pathways and interactions due to its radioactive properties.
Medicine: Utilized in PET imaging to diagnose and monitor various diseases, including cancer.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide involves its interaction with specific molecular targets. The fluorine-18 isotope allows for the tracking of the compound within biological systems using PET imaging. The compound may bind to specific receptors or enzymes, allowing researchers to study its distribution and effects in real-time.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dichloro-N,N-dimethylpyridin-4-amine
- 2,4-dichloro-6-methylpyrimidine
- Mononuclear Fe (iii) complexes with 2,4-dichloro-6-(quinoline-8-ylimino)methyl)phenolate
Uniqueness
2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide is unique due to the presence of the fluorine-18 isotope, which is not commonly found in similar compounds. This radioactive isotope provides significant advantages in imaging and diagnostic applications, making this compound particularly valuable in medical research.
Properties
CAS No. |
934200-21-2 |
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Molecular Formula |
C21H24Cl2FN3O3S |
Molecular Weight |
487.4 g/mol |
IUPAC Name |
2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide |
InChI |
InChI=1S/C21H24Cl2FN3O3S/c1-2-12-31(29,30)27-10-8-21(9-11-27,18-4-3-5-19(24)26-18)14-25-20(28)16-7-6-15(22)13-17(16)23/h3-7,13H,2,8-12,14H2,1H3,(H,25,28)/i24-1 |
InChI Key |
VFUYRAIYZIADKB-MIGPCILRSA-N |
Isomeric SMILES |
CCCS(=O)(=O)N1CCC(CC1)(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NC(=CC=C3)[18F] |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NC(=CC=C3)F |
Origin of Product |
United States |
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